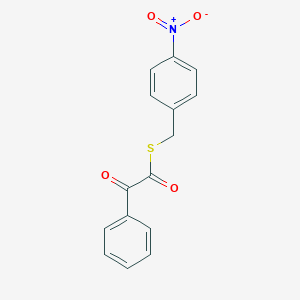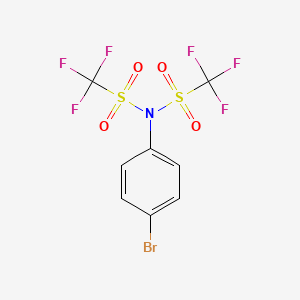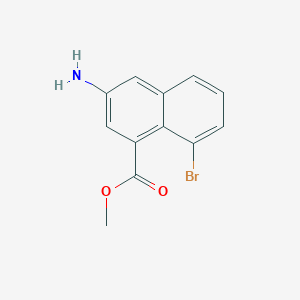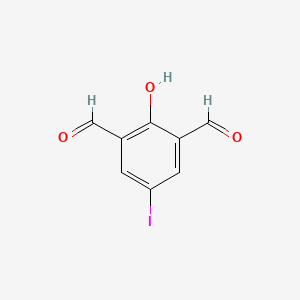
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol is a chiral compound with a unique structure that includes a cyclopropyl group attached to an amino group, which is further connected to a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(amino(cyclopropyl)methyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis of the cyclopropylglycine moiety, which is then coupled with the methylphenol derivative. The reaction conditions typically involve the use of bifunctional enzymes that facilitate reductive amination and coenzyme regeneration . The reaction is carried out at a high substrate concentration, ensuring a high yield of the desired product.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous synthesis methods. The use of recyclable biocatalysts and dialysis methods ensures the efficient production of the compound with high enantiomeric excess and conversion yield .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-(amino(cyclopropyl)methyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl group provides steric hindrance, enhancing the compound’s selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(amino(cyclopropyl)methyl)-5-(trifluoromethyl)phenol
- (S)-3-(amino(cyclopropyl)methyl)-2,4,6-tribromophenol
- (S)-3-(amino(cyclopropyl)methyl)-2-methoxybenzonitrile
Uniqueness
(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[(S)-amino(cyclopropyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-9(3-2-4-10(7)13)11(12)8-5-6-8/h2-4,8,11,13H,5-6,12H2,1H3/t11-/m0/s1 |
InChI Key |
OZBDRMFZHSWCEE-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC=C1O)[C@H](C2CC2)N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)




![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12839870.png)
![tert-Butyl 7-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12839876.png)



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
